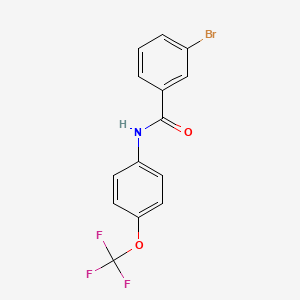

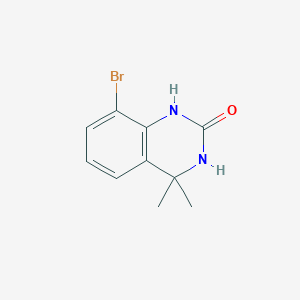

![molecular formula C9H9NO2 B2478386 [(2R)-2-nitrocyclopropyl]benzene CAS No. 1864012-31-6](/img/structure/B2478386.png)

[(2R)-2-nitrocyclopropyl]benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzene is a cyclic hydrocarbon with a chemical formula of C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .

Synthesis Analysis

Benzene can be synthesized from various compounds. For instance, it can be prepared from ethyne through cyclic polymerization . It can also be prepared from aromatic acids by a decarboxylation reaction, or from phenols through the reduction of phenols .

Molecular Structure Analysis

Benzene has a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length . The remaining cyclic array of six p-orbitals (one on each carbon) overlap to generate six molecular orbitals, three bonding and three antibonding .

Chemical Reactions Analysis

Benzene undergoes various chemical reactions. For example, it undergoes electrophilic substitution reactions such as nitration, sulphonation, and halogenation . It also undergoes addition reactions .

Physical And Chemical Properties Analysis

Benzene is a colorless liquid that is immiscible with water but readily miscible with organic solvents . It has a characteristic aroma . Upon combustion of benzene, a sooty flame is produced .

科学的研究の応用

Biotransformation of Nitriles

(Wang & Feng, 2002) described a study where Rhodococcus sp. AJ270, a microbial whole-cell system, catalyzed the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles, including compounds similar to (2R)-2-nitrocyclopropyl]benzene. This biotransformation was used to prepare enantiopure cyclopropane compounds, demonstrating the microbial system's ability to affect the stereochemistry of the substrate.

Spin-Trapping Reactions

In research by (Doba, Ichikawa, & Yoshida, 1977), the photochemical reaction of a spin-trapping agent in benzene was studied. The findings from this study can provide insights into the behavior of similar compounds, like (2R)-2-nitrocyclopropyl]benzene, in spin-trapping reactions.

Photoswitching of Intramolecular Magnetic Interaction

Matsuda and Irie (2000) in their study, (Matsuda & Irie, 2000), synthesized a diarylethene with two nitronyl nitroxides to control intramolecular magnetic interaction by photoirradiation. This research showcases the potential of using compounds like (2R)-2-nitrocyclopropyl]benzene in the development of materials with photo-controlled magnetic properties.

Synthesis of Benzoxazoles or Oxazoles

Lee et al. (2009) explored a one-pot synthesis method for benzoxazoles or oxazoles from compounds related to (2R)-2-nitrocyclopropyl]benzene (Lee et al., 2009). This shows the compound's relevance in the synthesis of heterocyclic compounds, which have applications in various fields of chemistry.

Antiferromagnetic Exchange Interaction

Fujita et al. (1996) studied the antiferromagnetic exchange interaction in a compound similar to (2R)-2-nitrocyclopropyl]benzene (Fujita et al., 1996). Their research contributes to understanding the magnetic properties of cyclopropyl and benzene-based compounds in molecular systems.

作用機序

The mechanism of action of benzene in chemical reactions often involves the formation of an electrophile that reacts with the aromatic ring. For instance, in the nitration of benzene, the electrophile is the nitronium ion, NO2+, which is formed by the reaction between nitric acid and sulfuric acid .

Safety and Hazards

特性

IUPAC Name |

[(2R)-2-nitrocyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8?,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLPUUQLOMTGY-YGPZHTELSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1[N+](=O)[O-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B2478303.png)

![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)

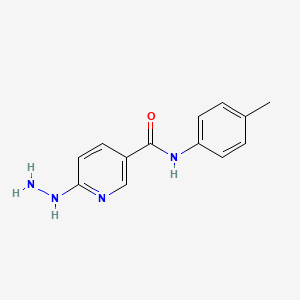

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2478306.png)

![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2478316.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2478321.png)